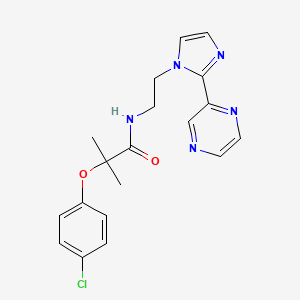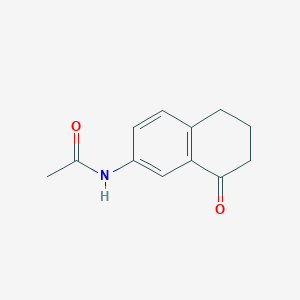![molecular formula C14H12N4O3S B2704348 6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridine-3-carboxamide CAS No. 2034263-70-0](/img/structure/B2704348.png)
6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridine-3-carboxamide" is an intricate organic molecule with promising potential in various scientific fields. The structure incorporates both thienopyrimidine and dihydropyridine moieties, which are known for their unique chemical and pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of "6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridine-3-carboxamide" typically involves multi-step reactions. A common synthetic route begins with the preparation of thienopyrimidine intermediates, which are then coupled with dihydropyridine derivatives through amide bond formation. The key steps include:
Formation of Thienopyrimidine Intermediate: Condensation reactions between thiophene derivatives and pyrimidine structures, often under acidic or basic conditions.
Coupling with Dihydropyridine: The thienopyrimidine intermediate is reacted with a suitable dihydropyridine carboxylic acid or ester in the presence of coupling agents such as EDCI or DCC to form the amide bond.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This involves the use of robust reaction conditions, continuous flow chemistry for efficient heat and mass transfer, and advanced purification techniques such as recrystallization and chromatography to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
"6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridine-3-carboxamide" can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to pyridine derivatives.
Reduction: The compound can be reduced to modify its functional groups, impacting its pharmacological properties.
Substitution: The thienopyrimidine and dihydropyridine moieties can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO₄ and H₂O₂.
Reduction: Reducing agents such as NaBH₄ and LiAlH₄ are frequently used.
Substitution: Electrophilic and nucleophilic reagents are used under varying conditions (e.g., acidic, basic).
Major Products
The major products of these reactions depend on the specific pathways and reagents used, ranging from modified thienopyrimidines to altered dihydropyridine structures with varying biological activities.
Applications De Recherche Scientifique
Chemistry
The compound serves as a valuable scaffold in medicinal chemistry for designing new molecules with potential therapeutic properties.
Biology
It is studied for its biological activities, such as enzyme inhibition and receptor binding, relevant in disease treatment.
Medicine
Industry
Its unique structure makes it useful in the development of advanced materials and chemical sensors.
Mécanisme D'action
The compound exerts its effects through specific interactions with molecular targets. These include:
Enzyme Inhibition: Binding to active sites of enzymes to inhibit their functions.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Comparaison Avec Des Composés Similaires
Compared to other thienopyrimidine and dihydropyridine derivatives, "6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridine-3-carboxamide" is unique due to its combined structural features, providing a distinct profile in terms of chemical reactivity and biological activity.
Similar Compounds
Thienopyrimidine Derivatives: Compounds with similar core structures but different substituents.
Dihydropyridine Derivatives: Variations with different functional groups on the dihydropyridine ring.
Propriétés
IUPAC Name |
6-oxo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c19-11-2-1-9(7-16-11)13(20)15-4-5-18-8-17-10-3-6-22-12(10)14(18)21/h1-3,6-8H,4-5H2,(H,15,20)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRHSAMUJDWXDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(benzylsulfanyl)-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide](/img/structure/B2704273.png)

![Benzo[d]isoxazol-4-amine](/img/structure/B2704276.png)




![3-Amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2704284.png)
![2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2704285.png)


